molecular formula C14H12O4 B8634640 Ethyl 3-(5-formyl-1-benzofuran-3-yl)prop-2-enoate CAS No. 648449-52-9

Ethyl 3-(5-formyl-1-benzofuran-3-yl)prop-2-enoate

Cat. No. B8634640
M. Wt: 244.24 g/mol
InChI Key: SDEAIJIHIHVROI-UHFFFAOYSA-N
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Patent
US07846925B2

Procedure details

In a sealed tube 3-Bromo-1-benzofuran-5-carbaldehyde (500 mg, 2.22 mmol) was dissolved in 7 ml of ACN. To this solution was added PPh3 (1.16 g, 4.44 mmol), Pd(II)acetate (500 mg, 2.2 mmol), Et3N (073 mL, 5.55 mmol) and finally acrylic acid ethyl ester (2.41 ml, 22 mmol). The tube was sealed and the reaction was heated at 120° C. for one hour. The crude was filtered on celite to eliminate inorganic contaminations. The solvents were evaporated and the crude was purified by silicagel chromatography using cyclohexane-AcOEt 95-5 to 50-50. A pale yellow solid was obtained (400 mg, yield:42%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
1.16 g
Type
reactant
Reaction Step Two
[Compound]
Name
Pd(II)acetate
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
5.55 mmol
Type
reactant
Reaction Step Two
Quantity
2.41 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:6]2[CH:7]=[C:8]([CH:11]=[O:12])[CH:9]=[CH:10][C:5]=2[O:4][CH:3]=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCN(CC)CC.[CH2:39]([O:41][C:42](=[O:45])[CH:43]=[CH2:44])[CH3:40]>C(#N)C>[CH2:39]([O:41][C:42](=[O:45])[CH:43]=[CH:44][C:2]1[C:6]2[CH:7]=[C:8]([CH:11]=[O:12])[CH:9]=[CH:10][C:5]=2[O:4][CH:3]=1)[CH3:40]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=COC2=C1C=C(C=C2)C=O
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
1.16 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Pd(II)acetate
Quantity
500 mg
Type
reactant
Smiles
Name
Quantity
5.55 mmol
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
2.41 mL
Type
reactant
Smiles
C(C)OC(C=C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was sealed
FILTRATION
Type
FILTRATION
Details
The crude was filtered on celite
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
CUSTOM
Type
CUSTOM
Details
the crude was purified by silicagel chromatography
CUSTOM
Type
CUSTOM
Details
A pale yellow solid was obtained (400 mg, yield:42%)

Outcomes

Product
Name
Type
Smiles
C(C)OC(C=CC1=COC2=C1C=C(C=C2)C=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.